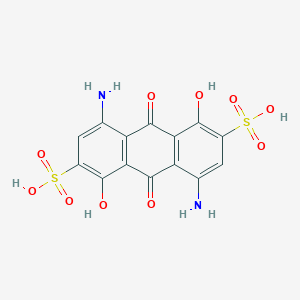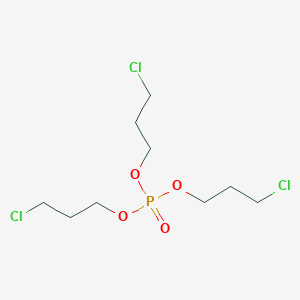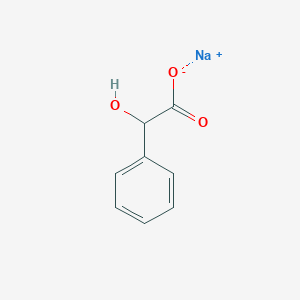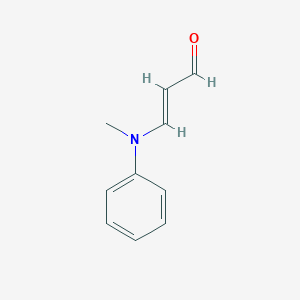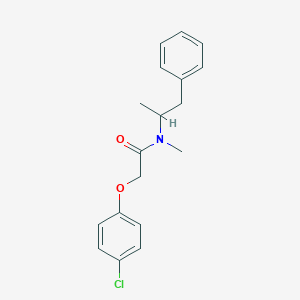
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide, also known as S-23515, is a chemical compound that has been extensively researched for its potential application in various fields of science. This compound belongs to the class of amides and is used as a research tool to study the physiological and biochemical effects of its mechanism of action.
Mechanism Of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the brain. 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide inhibits the activity of AChE, which results in an increase in the concentration of ACh in the brain. This increase in ACh concentration has been shown to improve cognitive function in animal models.
Biochemical And Physiological Effects
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and reduce oxidative stress in animal models. 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has also been shown to have potential neuroprotective effects in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide in lab experiments is its high potency and selectivity for AChE inhibition. This allows for precise and accurate measurements of its effects on cognitive function and other physiological parameters. However, one limitation of using 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Future Directions
There are several future directions for the research on 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide. One potential direction is the development of new analogs and derivatives of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide with improved potency and selectivity for AChE inhibition. Another direction is the investigation of the potential therapeutic applications of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are also needed to better understand the biochemical and physiological effects of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide and its mechanism of action.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide involves the reaction between 2-(4-chlorophenoxy) acetic acid and N-methyl-N-(1-phenylpropan-2-yl) amine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide as a white crystalline solid.
Scientific Research Applications
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has been extensively studied for its potential application in various fields of science. It has been used as a research tool to study the physiological and biochemical effects of its mechanism of action. 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
CAS RN |
13385-09-6 |
|---|---|
Product Name |
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide |
Molecular Formula |
C18H20ClNO2 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-14(12-15-6-4-3-5-7-15)20(2)18(21)13-22-17-10-8-16(19)9-11-17/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
OPKXKBSMMAECPR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



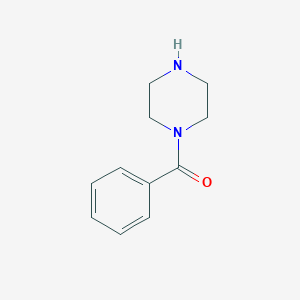
![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)
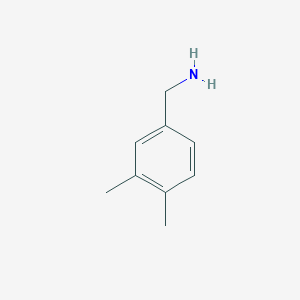
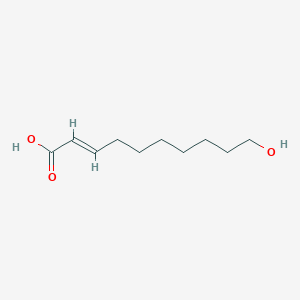
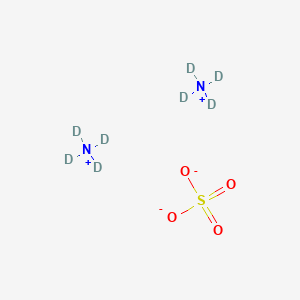
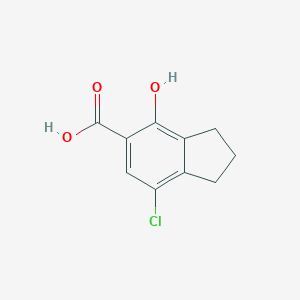
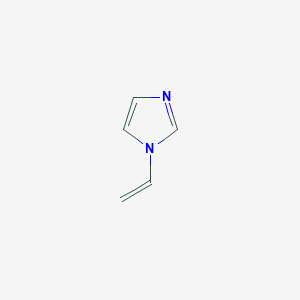
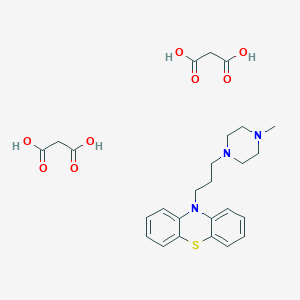
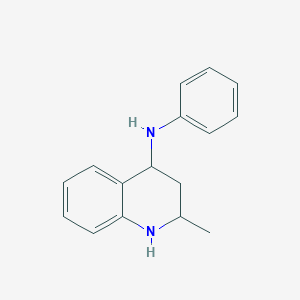
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
